Gilvocarcin M is a naturally occurring compound classified as an aryl C-glycoside antibiotic. [, , , ] It was first isolated from the bacterium Streptomyces gilvotanareus alongside a closely related compound, Gilvocarcin V. [, ] These compounds belong to a larger group of natural products known as gilvocarcins, all sharing a characteristic benzo[d]naphtho[1,2-b]pyran-6-one chromophore. [] While structurally similar to Gilvocarcin V, Gilvocarcin M exhibits weaker antitumor activity. [, , ] This difference in biological activity has made Gilvocarcin M a valuable tool in comparative studies aimed at understanding the structure-activity relationship of this class of compounds. [, ]
Gilvocarcin M is a member of the gilvocarcin family, which consists of natural products known for their significant antitumor activity. These compounds are classified as aryl C-glycosides and exhibit a unique chromophore that allows them to intercalate into DNA, leading to potential therapeutic applications in cancer treatment. The structural complexity of Gilvocarcin M makes it a subject of interest in synthetic organic chemistry, particularly due to its biosynthetic pathways and mechanisms of action.
Gilvocarcin M is derived from microbial sources, particularly from the fermentation products of certain actinomycetes. The compound belongs to the class of natural products known as polyketides, which are characterized by their diverse structures and biological activities. Gilvocarcins are specifically noted for their ability to selectively cross-link with DNA and interact with histone proteins, making them relevant in the study of cancer therapeutics.
The total synthesis of Gilvocarcin M has been achieved through various synthetic strategies. One notable method involves a one-pot enzymatic total synthesis that utilizes a combination of fifteen enzymes to recreate the biosynthetic pathway leading to Gilvocarcin M. This approach highlights the significance of combinatorial biosynthetic enzymology, where different enzyme mixtures are used to facilitate complex oxidative rearrangements that are crucial for constructing the compound's scaffold .
In another approach, convergent synthesis techniques have been employed, utilizing stereoselective reactions such as α-C-glycosylation and palladium-catalyzed reactions to assemble the necessary molecular fragments. These methods emphasize the importance of regioselectivity and stereochemistry in constructing the final product .
Gilvocarcin M features a complex molecular structure characterized by its unique chromophore, which is a pyran-6-one derivative. The chemical formula for Gilvocarcin M is , and its molecular weight is approximately 423.41 g/mol. The specific arrangement of functional groups within its structure contributes to its biological activity, particularly its ability to intercalate into DNA.
The synthesis of Gilvocarcin M involves several key reactions:
The mechanism by which Gilvocarcin M exerts its antitumor effects primarily involves:
Gilvocarcin M has garnered attention for its potential applications in cancer therapy due to its selective cytotoxicity against various cancer cell lines, including non-small cell lung cancer, breast cancer, and melanoma. Research continues into optimizing its delivery mechanisms and enhancing its efficacy through chemical modifications or combination therapies with other anticancer agents . Additionally, studies on its biosynthesis provide insights into polyketide chemistry and enzymology, which could lead to novel synthetic methodologies applicable across various fields in organic chemistry.
Gilvocarcin M originates from a type II polyketide synthase (PKS) system in Streptomyces griseoflavus Gö 3592. The "minimal PKS" comprises:
Table 1: Core PKS Components in Gilvocarcin Biosynthesis
Gene | Protein Function | Role in Gilvocarcin M Pathway |
---|---|---|
gilA | Ketosynthase α (KSα) | Decarbonylative chain elongation |
gilB | Chain-length factor (CLF) | Controls 20-carbon backbone assembly |
gilC | Acyl carrier protein (ACP) | Tethers growing polyketide chain |
gilF | Ketoreductase (KR) | Catalyzes C9 carbonyl reduction |
gilQ | Acyltransferase (AT) | Selects acetate starter unit for C8 methyl |
Post-PKS modifications involve an oxidative rearrangement cascade to form the benzo[d]naphtho[1,2-b]pyran-6-one chromophore. Key steps include:
The 32.9 kb gil cluster (26 open reading frames) directs all biosynthetic steps [3] [5]:
Table 2: Functional Modules of the gil Gene Cluster
Functional Category | Genes | Primary Biochemical Role |
---|---|---|
PKS Assembly | gilA, B, C, F | Decaketide chain elongation and cyclization |
Deoxysugar Biosynthesis | gilD, E, U | GDP-D-fucose precursor synthesis |
Oxidative Tailoring | gilOI–OIV | Angucyclinone rearrangement and vinylation |
Glycosylation | gilGT | C–C bond formation between aglycone and sugar |
Methylation | gilMT, gilM | O-methylation of chromophore hydroxyl groups |
Classical methods (gene knockouts, isotope labeling) failed to resolve the oxidative rearrangement sequence due to enzyme promiscuity and intermediate instability. A "combinatorial biosynthetic enzymology" approach overcame this:
Table 3: Key Insights from Combinatorial Biosynthetic Enzymology
Experimental Approach | Finding | Implication |
---|---|---|
Full 15-enzyme reconstitution | Defucogilvocarcin M produced from simple CoA thioesters | Pathway autonomy from cellular machinery |
Omission of GilOII | Accumulation of dehydrorabelomycin (16) | GilOII essential for anthrone oxidation |
Feeding prejadomycin (14) | Complete conversion to defucogilvocarcin M | Validates 14 as true intermediate |
Exclusion of methyltransferases | Loss of aromatic methoxy groups | Methylation precedes glycosylation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7